molecular formula C11H16O3S B1308696 4-[(Butylthio)methyl]-5-methyl-2-furoic acid CAS No. 462075-93-0

4-[(Butylthio)methyl]-5-methyl-2-furoic acid

Cat. No.: B1308696
CAS No.: 462075-93-0
M. Wt: 228.31 g/mol
InChI Key: GELLZSIDRRZODN-UHFFFAOYSA-N
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Description

4-[(Butylthio)methyl]-5-methyl-2-furoic acid is an organic compound that belongs to the class of furoic acids. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a butylthio group attached to the furan ring via a methylene bridge and a carboxylic acid functional group. This unique structure imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

4-[(Butylthio)methyl]-5-methyl-2-furoic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

While specific future directions for this compound are not available, it’s worth noting that similar compounds, such as Benzo[1,2-d;4,5-d′]bis[1,3]dithioles, are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butylthio)methyl]-5-methyl-2-furoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-2-furoic acid with butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

Another approach involves the thiolation of 4-(chloromethyl)-5-methyl-2-furoic acid with butylthiol. This reaction can be catalyzed by a transition metal catalyst, such as palladium or copper, under mild conditions. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Butylthio)methyl]-5-methyl-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and methanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Mechanism of Action

The mechanism of action of 4-[(Butylthio)methyl]-5-methyl-2-furoic acid involves its interaction with molecular targets, such as enzymes or receptors. The butylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for its targets. The overall effect depends on the specific biological context and the nature of the molecular interactions.

Comparison with Similar Compounds

4-[(Butylthio)methyl]-5-methyl-2-furoic acid can be compared with other furoic acids and thiolated compounds:

    4-[(Methylthio)methyl]-5-methyl-2-furoic acid: Similar structure but with a methylthio group instead of a butylthio group. It may exhibit different reactivity and biological activity.

    5-Methyl-2-furoic acid: Lacks the thiolated side chain, resulting in different chemical properties and applications.

    4-[(Butylthio)methyl]-2-furoic acid: Similar structure but without the methyl group on the furan ring. This difference can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(butylsulfanylmethyl)-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-3-4-5-15-7-9-6-10(11(12)13)14-8(9)2/h6H,3-5,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELLZSIDRRZODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=C(OC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403329
Record name ST069970
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462075-93-0
Record name ST069970
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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